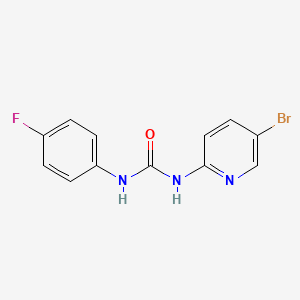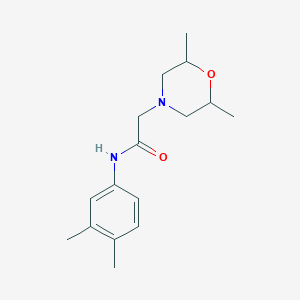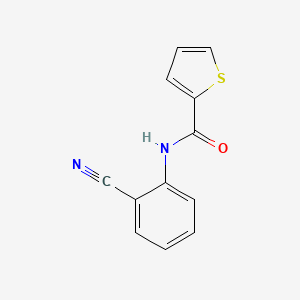
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied in scientific research for its potential use as a therapeutic agent. BPU is a member of the class of urea derivatives and has been found to have promising applications in the treatment of various diseases.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves its ability to disrupt the microtubule network, which is essential for cell division and growth. This compound binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network. In Alzheimer's disease and Parkinson's disease, this compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. This compound has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for tubulin. This compound has also been found to have low toxicity in normal cells. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical transformations, which can lead to the formation of impurities. This compound is also sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea. One direction is the development of this compound derivatives that have improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the combination of this compound with other chemotherapeutic agents to enhance its efficacy. The use of this compound in combination with other compounds may also reduce the potential for drug resistance. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is needed to determine its safety and efficacy in clinical trials.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves the reaction of 2-bromo-5-chloropyridine with 4-fluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with urea to yield the final product, this compound.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by disrupting the microtubule network and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O/c13-8-1-6-11(15-7-8)17-12(18)16-10-4-2-9(14)3-5-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWAHPSTFSUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-7-(4-methyl-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496480.png)

![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5496493.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5496494.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5496496.png)
![5-[(3-fluorophenoxy)methyl]-N-(3-hydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5496516.png)
![4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5496520.png)
![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)
![7-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5496526.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)